

# An In-depth Technical Guide to Benzyl 2Hpyridine-1-carboxylate

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Compound of Interest

Compound Name: Benzyl pyridine-1(2H)-carboxylate

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This technical guide provides a comprehensive overview of Benzyl 2H-pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and the general biological significance of the dihydropyridine scaffold.

## **Chemical Structure and Properties**

Benzyl 2H-pyridine-1-carboxylate, also known as N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine. The central feature of this molecule is the dihydropyridine ring, which is a partially saturated version of the aromatic pyridine ring. The nitrogen atom of this ring is protected with a benzyloxycarbonyl (Cbz) group.

Below is a 2D representation of the chemical structure of Benzyl 2H-pyridine-1-carboxylate.

Caption: 2D Chemical Structure of Benzyl 2H-pyridine-1-carboxylate.

### **Physicochemical Data**

A summary of the key physicochemical properties for Benzyl 2H-pyridine-1-carboxylate is presented in the table below.



Property	Value	Reference
CAS Number	79328-85-1	[1][2]
Molecular Formula	C13H13NO2	[1]
Molecular Weight	215.25 g/mol	[1]
Synonyms	N-benzyloxycarbonyl-1,2-dihydropyridine, 1-benzyloxycarbonyl-1,2-dihydropyridine, 1-carbobenzyloxy-1,2-dihydropyridine	[2]

## **Spectral Data (Predicted)**

While specific experimental spectra for Benzyl 2H-pyridine-1-carboxylate are not readily available in the literature, the expected NMR and IR spectral data can be predicted based on the analysis of structurally similar compounds.



Spectroscopy	Predicted Chemical Shifts / Frequencies
<sup>1</sup> H NMR	* 7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group.
* 5.1-5.3 ppm: Singlet, methylene protons (- CH2-) of the benzyl group.	
* 4.5-6.5 ppm: Signals corresponding to the protons on the dihydropyridine ring.	
<sup>13</sup> C NMR	* ~153 ppm: Carbonyl carbon of the carbamate.
* 127-136 ppm: Aromatic carbons of the benzyl group.	
* ~67 ppm: Methylene carbon (-CH2-) of the benzyl group.	
* ~100-125 ppm: Sp2 hybridized carbons of the dihydropyridine ring.	
* ~20-40 ppm: Sp3 hybridized carbons of the dihydropyridine ring.	_
IR Spectroscopy	* ~1700-1720 cm <sup>-1</sup> : Strong absorption from the C=O stretch of the carbamate.
* ~1600-1650 cm <sup>-1</sup> : C=C stretching vibrations of the dihydropyridine ring and aromatic ring.	
* $\sim$ 3000-3100 cm $^{-1}$ : Aromatic C-H stretching.	<del>-</del>
* ~2850-2950 cm <sup>-1</sup> : Aliphatic C-H stretching.	

## **Experimental Protocols**

A detailed experimental protocol for the synthesis of Benzyl 2H-pyridine-1-carboxylate is not explicitly available. However, a plausible synthetic route can be adapted from the synthesis of structurally related N-alkoxycarbonyl-1,2-dihydropyridines. The following protocol is a proposed method based on the reaction of pyridine with benzyl chloroformate in the presence of a reducing agent.



### Synthesis of Benzyl 2H-pyridine-1-carboxylate

#### Materials:

- Pyridine
- Benzyl chloroformate
- Sodium borohydride
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- · Ethyl acetate

#### Procedure:

- To a solution of pyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add benzyl chloroformate (1.1 equivalents) dropwise.
- Stir the reaction mixture at -78 °C for 30 minutes.
- Add a solution of sodium borohydride (1.5 equivalents) in a suitable solvent (e.g., THF or a co-solvent system) to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.



- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 2H-pyridine-1-carboxylate.

#### Characterization:

The structure and purity of the synthesized compound should be confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

### **Biological Activity and Signaling Pathways**

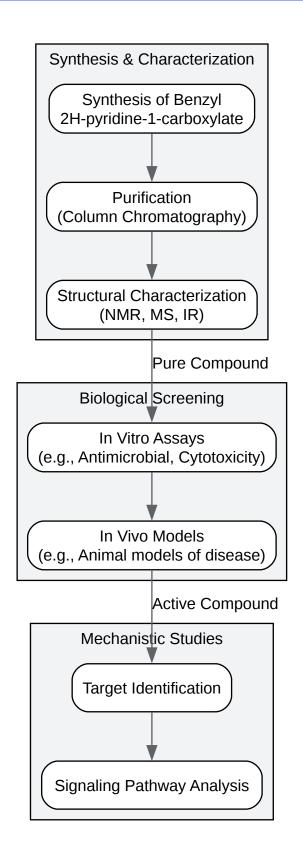
Specific biological activities and associated signaling pathways for Benzyl 2H-pyridine-1-carboxylate have not been extensively reported. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[3][4][5]

General Activities of Dihydropyridine Derivatives:

- Antimicrobial and Antifungal Activity: Various dihydropyridine derivatives have demonstrated efficacy against a range of bacteria and fungi.[3][4]
- Anticancer Properties: Some compounds containing the dihydropyridine nucleus have shown cytotoxic effects against cancer cell lines and inhibitory activity against tumor growth.[3]
- Calcium Channel Modulation: The 1,4-dihydropyridine class of compounds are wellestablished L-type calcium channel blockers used in the treatment of hypertension.[5]

The biological activities of Benzyl 2H-pyridine-1-carboxylate would need to be determined through specific in vitro and in vivo studies. A general workflow for such an investigation is outlined below.





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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of Benzyl 2H-pyridine-1-carboxylate.

### Conclusion

Benzyl 2H-pyridine-1-carboxylate is a heterocyclic molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited, the broader class of dihydropyridines exhibits a wide range of pharmacological activities. The synthetic protocol and characterization data provided in this guide serve as a foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

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